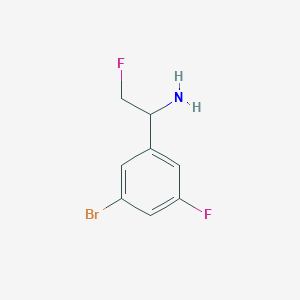
1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a fluoroethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine typically involves the following steps:
Bromination and Fluorination of Phenyl Ring: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 5 positions, respectively.
Formation of Fluoroethanamine Moiety: The fluoroethanamine moiety is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the ethane chain is replaced by an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or electrophiles such as alkyl halides. Reaction conditions typically involve polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary amines or amides.
Applications De Recherche Scientifique
1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)pyrrolidine
- 1-(3-Bromo-5-fluorophenyl)ethan-1-ol
- 3-Bromo-5-fluorophenyl acetate
Uniqueness
1-(3-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, as well as the fluoroethanamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H8BrF2N |
|---|---|
Poids moléculaire |
236.06 g/mol |
Nom IUPAC |
1-(3-bromo-5-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-6-1-5(8(12)4-10)2-7(11)3-6/h1-3,8H,4,12H2 |
Clé InChI |
URTZGDIQAMTUMC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)C(CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



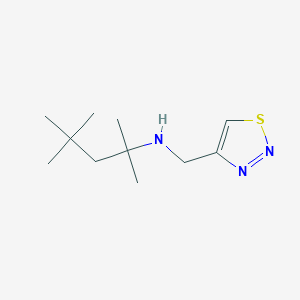
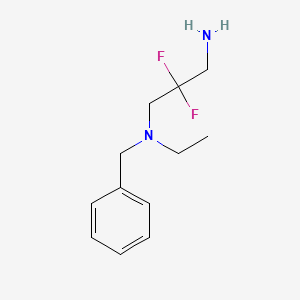
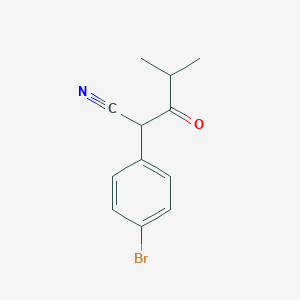
![3-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13240297.png)
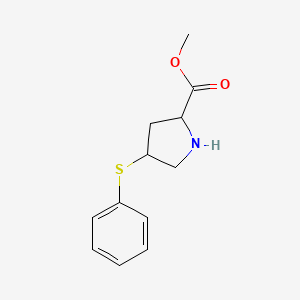
![6-[(But-2-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B13240307.png)
![tert-Butyl 7'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13240308.png)

![2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13240318.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde](/img/structure/B13240326.png)


![8,8-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13240346.png)
